(5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S2/c15-12-11(18-13(17)14-12)6-8-5-9-3-1-2-4-10(9)16-7-8/h1-6H,7H2,(H,14,15,17)/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCCRKZXYHAIPZ-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)NC(=S)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)NC(=S)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Reaction Protocol
A representative procedure involves:
- Refluxing 2H-chromene-3-carbaldehyde (1 mmol) with 2-thioxothiazolidin-4-one (1 mmol) in glacial acetic acid (5 mL)
- Adding anhydrous sodium acetate (4 mmol) as a base catalyst
- Maintaining reaction at 110°C for 3–5 hours under inert atmosphere
The reaction progress is monitored by TLC (ethyl acetate/hexane 3:7). Upon completion, the mixture is cooled to 0°C, yielding a yellow precipitate that is filtered and recrystallized from ethanol (yield: 72–85%).
Reaction Optimization and Catalytic Systems
Catalyst Screening
Comparative studies reveal catalytic efficiency follows the order:
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Sodium acetate | Acetic acid | 4.5 | 82 |
| Piperidine | Ethanol | 3.0 | 78 |
| Ammonium acetate | Toluene | 5.0 | 68 |
| DBU | DMF | 2.5 | 85 |
Microwave-assisted synthesis (150W, 80°C) reduces reaction time to 15–20 minutes with comparable yields (79–83%).
Structural Elucidation and Purification
Crystallization Techniques
Recrystallization solvents significantly impact product purity:
| Solvent | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol | 98.2 | Needle-like |
| Acetone | 95.7 | Prismatic |
| DCM/Hex | 97.8 | Platelet |
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6):
- δ 8.21 (s, 1H, chromene H-4)
- δ 7.89 (d, J = 15.6 Hz, 1H, exocyclic CH)
- δ 7.45–7.32 (m, 4H, aromatic protons)
- δ 5.38 (s, 2H, OCH2)
IR (KBr, cm⁻¹):
Alternative Synthetic Pathways
Multicomponent Reactions
A three-component approach using:
- 2H-Chromene-3-carbaldehyde
- Thiourea
- Chloroacetic acid
In ethanol/water (4:1) with K2CO3, this method achieves 65% yield but requires stringent pH control (8.5–9.0).
Solid-Phase Synthesis
Immobilization of 2-thioxothiazolidin-4-one on Wang resin enables:
- Automated stepwise coupling
- 89% purity by HPLC
- 0.2 mmol/g loading capacity
Though more resource-intensive, this method facilitates parallel synthesis of analogs.
Mechanistic Considerations
The reaction proceeds through:
- Base-induced deprotonation of 2-thioxothiazolidin-4-one at C5
- Nucleophilic attack on aldehyde carbonyl carbon
- Elimination of water forming exocyclic double bond
- Thermodynamic control favoring Z-isomer due to:
Industrial-Scale Considerations
For batch production (>1 kg):
- Use continuous flow reactors with 0.5 M concentration
- Maintain temperature gradient (100–25°C over 30 min)
- Implement in-line UV monitoring at 320 nm
- Achieves 91% yield with 99.5% purity
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Observations :
- Chromene-based derivatives (e.g., target compound) are synthesized with moderate yields (~70–80%) using chromene-3-carbaldehyde .
- Microwave irradiation enhances reaction efficiency for analogues like 3e , achieving higher yields (79%) under controlled conditions .
- Bulky substituents (e.g., 3,4-dimethoxybenzylidene) may reduce yields due to steric hindrance .
SAR Insights :
Physicochemical and Structural Properties
Table 3: Comparative Physicochemical Data
Structural Analysis :
- Crystallographic studies reveal that Z-configuration is stabilized by intramolecular hydrogen bonds in analogues like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one .
- Chromene derivatives exhibit higher melting points (>240°C) due to extended π-conjugation and planar structures .
Biological Activity
(5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the condensation reaction between appropriate thiazolidinone precursors and chromenyl derivatives. The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₃N₁O₃S
- Molecular Weight : 261.34 g/mol
- SMILES Notation :
CC(=C)C1=CC=CC=C1C(=O)N2C(=S)SC(=N2)C(C)=O
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HT-29 | 13.56 | Induction of apoptosis |
| A-549 | 17.80 | Cell cycle arrest |
| HCT-116 | 15.20 | Inhibition of VEGFR-2 |
The compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as BAX and downregulating anti-apoptotic proteins like Bcl-2, leading to increased caspase activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The compound's efficacy against bacteria and fungi suggests its potential as a therapeutic agent in infectious diseases.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Activity
Research indicates that thiazolidinone derivatives can exhibit anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory conditions. In vitro studies have shown reduced levels of TNF-alpha and IL-6 in treated cells .
Case Studies and Research Findings
- VEGFR Inhibition Study : A study focusing on VEGFR inhibitors found that derivatives similar to this compound exhibited promising anti-proliferative effects against cancer cell lines with IC50 values in the low micromolar range. The study emphasized the importance of structural modifications to enhance activity and selectivity towards VEGFR .
- Antiviral Activity Evaluation : Another investigation assessed the antiviral properties of thiazolidinone derivatives against various viruses, including influenza and SARS-CoV. While some derivatives showed minimal efficacy, the structural characteristics of this compound suggest potential for further optimization in antiviral drug development .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves Knoevenagel condensation between rhodanine derivatives and substituted aldehydes. For example:
- Method 1 : Reacting 1,3-thiazolidine-2,4-dione with aromatic aldehydes (e.g., 2-hydroxybenzaldehyde) in ethanol under reflux with piperidine as a catalyst, yielding derivatives with 61–79% efficiency .
- Method 2 : Microwave-assisted synthesis using aldehydes (e.g., 3,4-dihydroxybenzaldehyde) and n-propylamine in acetic acid, achieving 70–79% yields under controlled temperature (210–260°C) . Optimization strategies include adjusting solvent polarity (ethanol vs. DMF), catalyst selection (piperidine vs. K₂CO₃), and reaction time (24-hour stirring for crystallization ).
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Key techniques include:
- Spectroscopy :
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
- NMR : ¹H NMR confirms Z-configuration via coupling constants (e.g., 3J = 12.5 Hz for olefinic protons) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 313.40 for C₁₆H₁₁NO₂S₂) validate molecular weight .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Substituent variation : Introduce electron-withdrawing (e.g., Br, NO₂) or donating (e.g., OCH₃) groups on the arylidene moiety to modulate bioactivity. For example, 4-bromo substitution enhances photosynthesis inhibition (IC₅₀ = 3.0 μM) .
- Biological assays : Use enzyme inhibition assays (e.g., DYRK1A kinase) or cytotoxicity screens (e.g., anti-myeloma activity ).
- Data correlation : Compare IC₅₀ values with computational descriptors (e.g., logP for lipophilicity) to identify pharmacophores .
Q. What computational strategies predict binding affinity and interaction mechanisms with biological targets?
- Molecular docking : Model interactions with protein kinases (e.g., DYRK1A) by aligning the thiazolidinone ring in active sites. The 2-thioxo group often forms hydrogen bonds with catalytic lysine residues .
- Molecular dynamics (MD) : Simulate stability of ligand-protein complexes over 100 ns trajectories to assess binding free energy (ΔG) .
- QSAR models : Use topological polar surface area (TPSA) and Hammett constants (σ) to predict inhibitory potency .
Q. How should researchers address contradictions in biological activity data across assay systems?
- Assay standardization : Ensure consistent cell lines (e.g., Chlorella vulgaris for photosynthesis assays vs. human myeloma cells ).
- Orthogonal validation : Confirm cytotoxicity with multiple assays (e.g., MTT, apoptosis markers) .
- Purity verification : Re-characterize compounds via HPLC or DSC to rule out degradation products .
- Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects in divergent systems .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
